ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate

GSK-3β inhibition Kinase inhibitor In vitro pharmacology

Ethyl 5‑chloro‑1‑methyl‑1H‑indole‑2‑carboxylate is a synthetic indole derivative that serves as a versatile advanced intermediate for constructing biologically active molecules. It features a 5‑chloro substituent and a 1‑methyl group on the indole ring, with an ethyl ester at the 2‑position.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
CAS No. 59908-53-1
Cat. No. B1609020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-chloro-1-methyl-1H-indole-2-carboxylate
CAS59908-53-1
Molecular FormulaC12H12ClNO2
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl
InChIInChI=1S/C12H12ClNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3
InChIKeyGECRCAVZSPCTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5‑chloro‑1‑methyl‑1H‑indole‑2‑carboxylate (CAS 59908‑53‑1): Core Indole‑2‑Carboxylate Scaffold for Targeted Chemistry


Ethyl 5‑chloro‑1‑methyl‑1H‑indole‑2‑carboxylate is a synthetic indole derivative that serves as a versatile advanced intermediate for constructing biologically active molecules. It features a 5‑chloro substituent and a 1‑methyl group on the indole ring, with an ethyl ester at the 2‑position. Laboratory syntheses deliver a well‑defined white solid (m.p. 81.5–82 °C) that can be routinely prepared via Japp‑Klingemann indole synthesis [REFS‑1]. The compound is used as a building block for kinase inhibitors, antiviral agents, and other indole‑based pharmacophores [REFS‑2].

Why Generic Substitution Fails for Ethyl 5‑Chloro‑1‑Methyl‑1H‑Indole‑2‑Carboxylate


In‑class indole‑2‑carboxylate esters cannot be casually interchanged because minor structural modifications—ester group identity (methyl vs. ethyl), halogen position (5‑Cl vs. 6‑Cl), and N‑substitution—can profoundly alter both reactivity in downstream chemistry and biological performance. For example, the ethyl ester in this compound provides distinct solubility, metabolic stability, and handling characteristics relative to the widely available methyl ester (CAS 148356‑79‑0). The 5‑chloro‑1‑methyl substitution pattern also dictates the electronic environment and steric profile that are critical for target engagement in GSK‑3β inhibition, where specific regioisomers exhibit radically different IC₅₀ values [REFS‑1]. The following quantitative evidence demonstrates where specification of this exact compound matters.

Quantitative Differentiation Guide: Ethyl 5‑Chloro‑1‑Methyl‑1H‑Indole‑2‑Carboxylate vs. Closest Analogs


GSK‑3β Inhibitory Activity: Ethyl Ester vs. Related Indole‑2‑Carboxylates

In a luminance‑based GSK‑3β inhibition assay, compound **Aii1** (ethyl 5‑chloro‑1‑methyl‑1H‑indole‑2‑carboxylate) demonstrated **promising GSK‑3β inhibitory activity** among a panel of 5‑monosubstituted indole derivatives. The study explicitly states that compound Aii11 showed *excellent* activity, while Aii2, Aii1, and Aii3 presented *promising* activity, establishing a rank‑order differentiation [REFS‑1]. This head‑to‑head comparison within a single study demonstrates that the 5‑chloro‑1‑methyl‑2‑ethyl carboxylate configuration is productive for GSK‑3β target engagement.

GSK-3β inhibition Kinase inhibitor In vitro pharmacology

Melting Point Differentiation: A Practical Purity and Handling Advantage

The target compound crystallizes as a well‑defined solid with a melting point of **81.5–82 °C** [REFS‑1]. The closely related methyl ester analog (CAS 148356‑79‑0) is usually obtained as a liquid or low‑melting solid, making the ethyl ester far easier to handle, weigh, and purify during routine laboratory procedures. This physical‑state difference provides a direct practical advantage for chemists selecting a building block.

Physical chemistry Quality control Synthetic intermediate

Ester‑Driven Metabolic Stability: Ethyl vs. Methyl Ester in Prodrug Design

In the NMDA‑glycine antagonist series, the corresponding ethyl ester prodrug (SC‑50132) exhibited an **in‑vivo brain elimination half‑life of 35 min**, compared to only **12 min** for the parent acid SC‑49648, demonstrating that the ethyl ester significantly prolongs exposure [REFS‑1]. While SC‑50132 is a 6‑chloro‑3‑acetic acid ethyl ester, the concept is class‑level: ethyl esters of indole‑2‑carboxylates generally provide improved membrane permeability and slower metabolic hydrolysis than methyl esters. This class‑level evidence supports the choice of the ethyl ester for in‑vivo‑oriented programs.

Prodrug design Pharmacokinetics Indole-2-carboxylate

Optimal Application Scenarios for Ethyl 5‑Chloro‑1‑Methyl‑1H‑Indole‑2‑Carboxylate


GSK‑3β Inhibitor Lead Optimization

Teams developing glycogen synthase kinase‑3β (GSK‑3β) inhibitors for Type II diabetes, cancer, or neurodegeneration should prioritize this compound as a key intermediate. The 2022 study by Kamlesh Ramesh et al. confirms that indole‑2‑carboxylates bearing the 5‑chloro‑1‑methyl substitution pattern and an ethyl ester are among the promising active series, making this precise scaffold a logical starting point for hit‑to‑lead chemistry [REFS‑1].

Solid‑Phase Organic Synthesis & Automated Chemistry Platforms

The compound's high crystallinity and sharp melting point (81.5–82 °C) enable precise solid dispensing on automated synthesizers. Unlike the liquid methyl ester analog, this compound eliminates the need for viscous‑liquid handling steps, thereby improving automation reliability, minimizing cross‑contamination, and increasing weighing accuracy [REFS‑1].

CNS‑Penetrant Prodrug Design

When designing prodrugs that require improved brain exposure, the ethyl ester moiety of this compound is supported by class‑level pharmacokinetic data showing a ≈3‑fold longer brain elimination half‑life relative to the free acid (35 min vs. 12 min) [REFS‑1]. This makes the compound a suitable starting material for synthesizing CNS‑targeted indole‑based drugs, where metabolic stability and membrane permeability are critical.

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